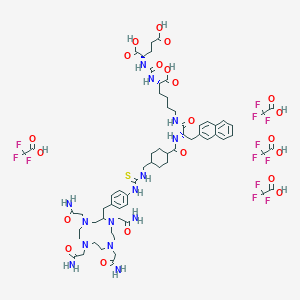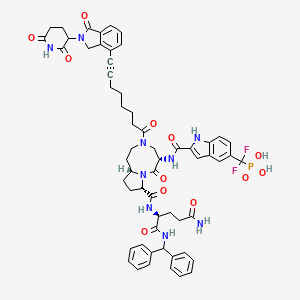
ß-Amyloid-IN-7L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ß-Amyloid-IN-7L is a potent ß-amyloid aggregation inhibitor; antioxidant
Wissenschaftliche Forschungsanwendungen
Physiological Roles in Brain Health
ß-Amyloid (Aß) is recognized primarily for its role in the development of Alzheimer's disease (AD), but it also serves several important physiological functions. Research indicates that Aß plays a role in protecting the body from infections, repairing leaks in the blood-brain barrier, promoting recovery from injury, and regulating synaptic function. These roles are supported by studies showing increased Aß production in response to physiological challenges, suggesting its contribution to biological fitness (Brothers, Gosztyla, & Robinson, 2018).
Amyloid Fibrils in Disease and Nanotechnology
The cross-β architecture of amyloid fibrils underlies both pathological and functional amyloids. These structures have been linked to diseases like Alzheimer's but are also harnessed for beneficial applications, such as in water purification and 3D printing. The study of amyloids offers insights into protein folding dynamics and disease pathogenesis, as well as opportunities in engineering and nanotechnology (Ke et al., 2020).
Amyloid Hypothesis for Alzheimer’s Disease
The amyloid hypothesis, central to Alzheimer’s research, suggests that the deposition of amyloid-β peptide is a key event in AD pathology. This hypothesis has been the basis for therapeutic strategies aiming to reduce amyloid-β production or aggregation. However, recent clinical trials have produced inconclusive results, prompting a need to understand the normal function of amyloid-β precursor protein (APP) and its relation to cell death in AD (Hardy, 2009).
Amyloid Aggregation and Fluorescent Probes
Fluorescent molecular probes have significantly aided our understanding of amyloids. These probes, like thioflavin-T, illuminate the kinetics of amyloid aggregation, the effectiveness of inhibitors, and have been instrumental in studying amyloid structures in vitro and in vivo (Aliyan, Cook, & Martí, 2019).
Amyloid Cascade Hypothesis for Therapeutics
The amyloid cascade hypothesis has led to the development of various Alzheimer's therapeutics. Many drugs targeting amyloid-β production or aggregation are in different stages of development. The review of this hypothesis and its implications for drug discovery in AD is essential for future therapeutic advancements (Karran, Mercken, & Strooper, 2011).
Eigenschaften
Produktname |
ß-Amyloid-IN-7L |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.344 |
IUPAC-Name |
(E)-5-(4-(Isopropylamino)styryl)benzene-1,3-diol |
InChI |
InChI=1S/C17H19NO2/c1-12(2)18-15-7-5-13(6-8-15)3-4-14-9-16(19)11-17(20)10-14/h3-12,18-20H,1-2H3/b4-3+ |
InChI-Schlüssel |
GYRQFBVHMKRDFP-ONEGZZNKSA-N |
SMILES |
OC1=CC(/C=C/C2=CC=C(NC(C)C)C=C2)=CC(O)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ß-Amyloid-IN-7L; ß Amyloid IN 7L; ßAmyloidIN7L |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B1193547.png)


![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)